molecular formula C28H44O3 B1258414 6-methylspirost-5-en-3-ol

6-methylspirost-5-en-3-ol

Cat. No.: B1258414
M. Wt: 428.6 g/mol
InChI Key: RJQCTQMDJCNDGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a brown crystalline powder with a melting point of 80-84°C . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methylspirost-5-en-3-ol can be synthesized through the reaction of acetonitrile with an acetic acid ester in the presence of an alkali metal alkoxide . The reaction does not require the distillation of the alcohol formed during the process, making it efficient and yielding high-purity products. Another method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions .

Industrial Production Methods

In industrial settings, the preparation of cyanoacetonesodiumsalt typically involves the use of acetonitrile, acetic acid ester, and an alkali metal alkoxide. The reaction is carried out without the need to remove the alcohol formed, which simplifies the process and enhances yield .

Chemical Reactions Analysis

Types of Reactions

6-methylspirost-5-en-3-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into other useful intermediates.

    Substitution: It can participate in substitution reactions, where the cyano group or the sodium ion is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with cyanoacetonesodiumsalt include alkyl cyanoacetates, acetonitrile, and various oxidizing and reducing agents . The reaction conditions vary depending on the desired product but often involve moderate temperatures and the presence of catalysts.

Major Products Formed

The major products formed from reactions involving cyanoacetonesodiumsalt include various cyanoacetamide derivatives and other heterocyclic compounds .

Scientific Research Applications

6-methylspirost-5-en-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyanoacetonesodiumsalt involves its ability to participate in various chemical reactions due to the presence of the cyano and carbonyl groups. These functional groups make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • Cyanoacetic acid potassium salt
  • 3-Oxobutanenitrile
  • Sodium 1-cyano-1-propen-2-olate

Uniqueness

6-methylspirost-5-en-3-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its high purity and efficiency in industrial production also make it a valuable compound in various applications .

Properties

IUPAC Name

5',7,9,13,19-pentamethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-16-6-11-28(30-15-16)18(3)25-24(31-28)14-23-20-12-17(2)22-13-19(29)7-9-26(22,4)21(20)8-10-27(23,25)5/h16,18-21,23-25,29H,6-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQCTQMDJCNDGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(=C6C5(CCC(C6)O)C)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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